molecular formula C9H7N3O B1629081 4-Methoxy-1H-indazole-5-carbonitrile CAS No. 633327-14-7

4-Methoxy-1H-indazole-5-carbonitrile

Cat. No.: B1629081
CAS No.: 633327-14-7
M. Wt: 173.17 g/mol
InChI Key: BHETZBRUZALQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Indazole Heterocycles as Prominent Pharmacophores in Chemical Research

Indazole, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold, also known as benzopyrazole, exists in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant. nih.govnih.gov While occurring rarely in nature, synthetic indazole derivatives have garnered significant attention in medicinal chemistry and pharmaceutical research due to their wide array of biological activities. nih.gov

The unique structural features of the indazole nucleus, particularly the presence of two adjacent nitrogen atoms, allow it to act as a versatile pharmacophore capable of forming strong hydrogen bonds within the hydrophobic pockets of biological receptors. keyorganics.net This ability to interact with various biological targets has led to the development of numerous indazole-containing compounds with diverse therapeutic applications.

Indazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: Many indazole-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov

Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory properties. nih.gov

Analgesic: Research has revealed the potential of some indazole compounds as pain-relieving agents. nih.gov

Anti-HIV: The scaffold has been incorporated into molecules designed to combat the human immunodeficiency virus. nih.gov

Serotonin 5-HT3 receptor antagonism: This activity is particularly useful in managing nausea and vomiting, especially those induced by chemotherapy. nih.gov

The significance of the 1H-indazole scaffold in drug discovery is underscored by the number of FDA-approved drugs that incorporate this moiety. These drugs are used to treat a range of conditions, from cancer to chemotherapy-induced nausea. nih.govcymitquimica.com The versatility and proven clinical success of this scaffold ensure its continued prominence in the field of chemical and pharmaceutical research. nih.gov

Below is a table of selected FDA-approved drugs containing the 1H-indazole scaffold, illustrating their therapeutic applications.

Drug NameTherapeutic Application
Axitinib Treatment of renal cell carcinoma (a type of kidney cancer)
Entrectinib Treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors
Niraparib Maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer
Benzydamine Used as a non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation relief
Granisetron Prevention of nausea and vomiting induced by chemotherapy and radiotherapy

This table is for illustrative purposes and does not represent an exhaustive list.

Contextualizing 4-Methoxy-1H-indazole-5-carbonitrile within Substituted Indazole Chemistry

The compound this compound belongs to the vast family of substituted indazoles. The specific placement of a methoxy (B1213986) group (-OCH₃) at the 4-position and a carbonitrile group (-CN) at the 5-position of the 1H-indazole core defines its unique chemical character and potential for further chemical modifications. While extensive research dedicated solely to this specific isomer is not widely available in public literature, its importance can be understood by examining the roles of its constituent functional groups and related substituted indazoles in medicinal chemistry.

The Methoxy Group: The methoxy group is a common substituent in medicinal chemistry. Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). It can increase lipophilicity and also serve as a hydrogen bond acceptor, potentially altering the binding affinity of the molecule to its biological target. For instance, various methoxy-substituted indazoles have been synthesized and investigated for their potential as therapeutic agents.

The Carbonitrile Group: The carbonitrile, or cyano, group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a synthetic handle for the creation of a library of derivatives. chemimpex.com In terms of biological activity, the nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. The unsubstituted parent compound, 1H-indazole-5-carbonitrile, is recognized as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents. chemimpex.com

The combination of these two functional groups on the 1H-indazole scaffold positions this compound as a potentially valuable intermediate in drug discovery and materials science. The specific substitution pattern may offer a unique electronic and steric profile, influencing its reactivity and biological activity. Researchers can utilize this compound as a starting material to synthesize more complex molecules, leveraging the reactivity of both the methoxy and carbonitrile groups to explore structure-activity relationships (SAR) in the pursuit of novel therapeutic agents. The synthesis of such disubstituted indazoles often involves multi-step reaction sequences, starting from appropriately substituted benzene derivatives.

Below is a data table summarizing the key molecular features of this compound and its parent scaffolds.

Compound NameMolecular FormulaKey Functional GroupsKnown Research Significance
1H-Indazole C₇H₆N₂Indazole scaffoldCore structure in many FDA-approved drugs; broad biological activities. nih.govnih.gov
1H-Indazole-5-carbonitrile C₈H₅N₃Indazole, CarbonitrileIntermediate for anti-cancer and anti-inflammatory agents. chemimpex.com
This compound C₉H₇N₃OIndazole, Methoxy, CarbonitrileA substituted indazole with potential as a synthetic intermediate for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-8-7(9)5-11-12-8/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHETZBRUZALQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630229
Record name 4-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-14-7
Record name 4-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 4 Methoxy 1h Indazole 5 Carbonitrile and Its Structural Analogues

Established and Emerging Methodologies for Indazole Core Synthesis

The construction of the indazole core is the foundational step in the synthesis of 4-Methoxy-1H-indazole-5-carbonitrile. A variety of methods, ranging from classical cyclizations to modern metal-catalyzed reactions, have been developed to achieve this.

Classical Annulation and Cyclization Approaches

Historically, the synthesis of indazoles relied on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods, while foundational, often require harsh conditions or multi-step preparations of the starting materials.

One of the earliest methods involves the thermal cyclization of o-hydrazino cinnamic acid, first reported by Emil Fischer. caribjscitech.com Other classical approaches include:

Reductive Cyclization: The cyclization of o-nitrobenzylamines or related derivatives can yield the indazole core. researchgate.net For instance, the base-mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acids can lead to the formation of indazole acetic acids, demonstrating a cascade N-N bond forming reaction under transition-metal-free conditions. whiterose.ac.ukresearchgate.net

Diazotization and Cyclization: The diazotization of o-toluidine (B26562) derivatives followed by intramolecular cyclization is a well-known route. nih.govacs.org This process often involves the formation of an N-nitroso intermediate which then closes to form the pyrazole (B372694) ring. acs.org

Oxidative Cyclization of Oximes: The oxidative cyclization of oximes generated in situ from 2-aminobenzophenones with hydroxylamine (B1172632) derivatives provides a metal-free pathway to indazoles. organic-chemistry.org This method is noted for being operationally simple and tolerant of various functional groups. organic-chemistry.org

Transition Metal-Catalyzed and Metal-Free Protocols for N-N Bond Formation

Modern synthetic chemistry has introduced a host of more efficient and selective methods for indazole synthesis, many of which rely on transition metal catalysis or novel metal-free oxidative systems. bohrium.combenthamdirect.com These protocols often feature milder reaction conditions and broader substrate scopes.

Transition Metal-Catalyzed Syntheses: Palladium, copper, and rhodium are the most commonly employed metals for catalyzing the formation of the indazole N-N bond through C-H activation and amination pathways. rawdatalibrary.netnih.govresearchgate.net

Palladium (Pd) Catalysis: Pd-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes or C-H amination of aminohydrazones are effective routes. caribjscitech.comnih.gov A two-step synthesis from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org

Copper (Cu) Catalysis: Copper salts are widely used to mediate N-N bond formation. nih.gov A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a Cu(I) catalyst yields 2-aryl-2H-indazoles. caribjscitech.com Another method uses Cu(OAc)₂ with oxygen as the oxidant to cyclize ketimines prepared from o-aminobenzonitriles. nih.gov

Rhodium (Rh) Catalysis: Rhodium catalysts enable C-H activation and subsequent C-N/N-N coupling. nih.govnih.gov For example, the reaction of imidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, produces 1H-indazoles through a sequential C-H activation and intramolecular cascade annulation. nih.gov

Metal-Free Protocols: Driven by the principles of green chemistry, several metal-free methods have emerged.

Iodine-Mediated Cyclization: Iodine can be used to mediate the intramolecular oxidative annulation of o-alkylazoarenes to form indazoles. caribjscitech.com

Oxidative C-H Amination: A silver(I)-mediated intramolecular oxidative C-H amination of hydrazones provides an efficient route to various 3-substituted 1H-indazoles. nih.gov

N-N Bond-Forming Oxidative Cyclization: A metal-free N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can synthesize all three tautomeric forms of indazoles using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org

Table 1: Comparison of Indazole Core Synthesis Methodologies

MethodologyKey Reagents/CatalystsGeneral ApproachReference
Classical Reductive CyclizationBase (e.g., NaOH)Condensation of 2-nitroaryl derivatives whiterose.ac.ukresearchgate.net
Classical DiazotizationNaNO₂, AcidCyclization of o-alkylanilines nih.gov
Palladium-Catalyzed AminationPd(OAc)₂, LigandsIntramolecular C-H amination of hydrazones nih.gov
Copper-Catalyzed AnnulationCuI, Cu(OAc)₂Multi-component reactions or oxidative cyclization caribjscitech.comnih.gov
Rhodium-Catalyzed C-H Activation[RhCp*Cl₂]₂, Cu(OAc)₂Coupling of imidates and nitrosobenzenes nih.gov
Metal-Free Oxidative Cyclization(NH₄)₂MoO₄, H₂O₂Oxidative N-N bond formation from 2-aminomethyl-phenylamines organic-chemistry.org

Regioselective Functionalization of the Indazole System

Once the indazole core is formed, the regioselective introduction of substituents is crucial for synthesizing the target molecule, this compound. This involves controlling the position of the methoxy (B1213986) and carbonitrile groups on the benzene ring and managing substitution at the N-1 and N-2 positions of the pyrazole ring.

Selective Introduction of Methoxy and Carbonitrile Groups

The placement of substituents on the carbocyclic part of the indazole is typically achieved by starting with an already functionalized aniline (B41778) or benzene derivative before the indazole ring is formed. nih.gov However, direct functionalization of the indazole core is also possible, though regioselectivity can be a challenge.

Introduction of a Methoxy Group: A methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated indazole, such as a fluoro- or nitro-substituted derivative. For example, the reaction of 6-nitroindazole (B21905) derivatives with alcohols can sometimes lead to the unexpected nucleophilic substitution and introduction of an alkoxy group at the 7-position. researchgate.net More commonly, a precursor like 5-methoxyindazole is used as the starting material for further functionalization. nih.gov

Introduction of a Carbonitrile Group: The term carbonitrile refers to the -C≡N group when it is the principal functional group. ebsco.com Direct cyanation of an indazole ring is less common. A more standard approach involves the transformation of another functional group. For instance, an amino group can be converted to a nitrile via the Sandmeyer reaction, or a halogen can be displaced by a cyanide salt, often with palladium catalysis. A synthetic route could involve the reaction of indazole with a precursor like 2-fluoro-5-nitrobenzonitrile (B100134) to build the functionalized ring system. researchgate.net

N-Alkylation and Acylation Strategies in 1H-Indazoles

The alkylation or acylation of the 1H-indazole nitrogen is a critical step that often yields a mixture of N-1 (thermodynamically favored) and N-2 (kinetically favored) isomers. nih.govresearchgate.netbeilstein-journals.org Achieving high regioselectivity is a significant synthetic challenge. beilstein-journals.org

N-Alkylation: The ratio of N-1 to N-2 alkylated products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. nih.govresearchgate.net

For N-1 Selectivity: Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) generally favor the formation of the N-1 alkylated product, which is the more thermodynamically stable isomer. nih.gov The use of cesium carbonate (Cs₂CO₃) has also been shown to promote N-1 alkylation. beilstein-journals.org

For N-2 Selectivity: Kinetic control, often achieved using milder conditions or specific catalysts, can favor the N-2 isomer. Mitsunobu conditions, for example, often show a preference for N-2 alkylation. nih.gov Acid-promoted methods, using catalysts like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, can provide highly selective N-2 alkylation. organic-chemistry.orgthieme-connect.com

N-Acylation: The N-acylation of indazoles is generally more selective for the N-1 position. nih.gov This selectivity is often attributed to the thermodynamic isomerization of any initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.gov An electrochemical method involving the reduction of indazole to an indazole anion followed by reaction with an acid anhydride (B1165640) results in selective N-1 acylation. organic-chemistry.org A one-pot system using DMAPO and Boc₂O also provides N-1 acyl indazoles with high selectivity. researchgate.net

Table 2: Conditions for Regioselective N-Substitution of 1H-Indazoles

ReactionDesired ProductTypical ConditionsKey FeaturesReference
N-AlkylationN-1 IsomerNaH in THF/DMF; Cs₂CO₃Thermodynamic control nih.govbeilstein-journals.org
N-AlkylationN-2 IsomerMitsunobu (DEAD, PPh₃); TfOH, Cu(OTf)₂Kinetic or acid-catalyzed control nih.govorganic-chemistry.org
N-AcylationN-1 IsomerDMAPO/Boc₂O; Electrochemical reduction + anhydrideThermodynamically driven nih.govorganic-chemistry.orgresearchgate.net

Synthetic Routes to this compound: Detailed Synthetic Pathways

Proposed Synthetic Pathway:

A potential retrosynthetic analysis suggests that the target molecule can be constructed from a substituted o-toluidine derivative.

Step 1: Synthesis of the Starting Material, 2-Methyl-5-methoxy-4-nitroaniline. This precursor could be synthesized from a commercially available compound like 4-methoxy-2-nitrotoluene through a nitration reaction, followed by a selective reduction of one nitro group if a dinitro intermediate is formed, or through other standard aromatic functionalization routes.

Step 2: Diazotization and Cyclization to form 4-Methoxy-5-nitro-1H-indazole. The 2-methyl-5-methoxy-4-nitroaniline is treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures. The resulting diazonium salt would undergo spontaneous intramolecular cyclization to form the indazole ring, yielding 4-methoxy-5-nitro-1H-indazole. This is a standard application of the classical indazole synthesis from an o-alkylaniline. nih.gov

Step 3: Reduction of the Nitro Group to form 5-Amino-4-methoxy-1H-indazole. The nitro group at the 5-position is selectively reduced to an amine. Standard reducing agents such as tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation (e.g., H₂ over Pd/C) can be employed for this transformation.

Step 4: Conversion of the Amino Group to a Carbonitrile (Sandmeyer Reaction). The resulting 5-amino-4-methoxy-1H-indazole is converted to the target carbonitrile. This is a classic Sandmeyer reaction sequence:

The amino group is diazotized using sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at 0°C.

The resulting diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide (CuCN), to replace the diazonium group with a carbonitrile group, yielding the final product, This compound .

This proposed pathway leverages well-established, high-yielding reactions to assemble the target molecule in a regiochemically controlled manner. Each step utilizes classical transformations that are broadly applicable in heterocyclic chemistry.

Sustainable Chemistry Considerations in Indazole Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules like indazoles. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Recent research has highlighted several innovative strategies for the synthesis of the indazole core that align with these principles. benthamdirect.com These approaches often involve the use of alternative catalysts, greener solvents, and energy-efficient reaction conditions. benthamdirect.combohrium.com

Key green chemistry strategies in indazole synthesis include:

Catalyst Innovation: Moving away from stoichiometric, often toxic, reagents towards catalytic systems is a central theme. This includes the use of transition-metal catalysts, which can facilitate reactions with high efficiency and selectivity. bohrium.com More recently, the development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offers the significant advantage of easy separation and recyclability, reducing metal contamination in the final product and waste streams. acs.org

Metal-Free Synthesis: To circumvent the cost and toxicity associated with heavy metals like palladium, metal-free synthetic pathways have been developed. researchgate.netrsc.org These methods often rely on iodine-mediated reactions or other non-metallic promoters to achieve the desired cyclization. nih.gov

Use of Benign Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages their replacement with more environmentally friendly alternatives. acs.org Research has demonstrated the successful synthesis of indazole derivatives in greener solvents like polyethylene (B3416737) glycol (PEG-400) or even under solvent-free conditions. acs.orgresearchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being used as alternatives to conventional heating. researchgate.net These methods can significantly reduce reaction times, improve yields, and lower energy consumption. For instance, the synthesis of 1H-indazoles has been efficiently achieved using ultrasound irradiation with a natural catalyst. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov Intramolecular C-H amination reactions are a prime example of an atom-economical approach to constructing the indazole ring. nih.gov

The development of novel, eco-friendly methods for synthesizing indazole derivatives is an active area of research. researchgate.net One approach involves a two-step synthesis using arylhydrazones as intermediates, which avoids the use of costly and toxic palladium catalysts. researchgate.net Another innovative strategy employs natural catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to produce 1H-indazoles in good yields. researchgate.net

These sustainable approaches are not only environmentally responsible but can also offer economic benefits through reduced waste disposal costs, catalyst recycling, and lower energy consumption. The application of these green principles is crucial for the large-scale synthesis of complex indazoles like this compound and its analogues.

Research Findings in Green Indazole Synthesis

StrategyCatalyst/ReagentSolventEnergy SourceKey AdvantagesReference
Heterogeneous CatalysisCopper oxide (CuO) nanoparticles on activated carbonPEG-400Conventional HeatingRecyclable catalyst, use of a green solvent, ligand- and base-free conditions. acs.org
Natural CatalystLemon Peel PowderDMSOUltrasound IrradiationUse of a renewable, natural catalyst; reduced reaction time; energy efficient. researchgate.net
Metal-Free C-H AminationIodine / KI / NaOAcNot specifiedConventional HeatingAvoids transition metal catalysts, direct C-H functionalization. nih.gov
Silver-Mediated C-H AminationAg(I) Oxidant1,2-dichloroethaneConventional HeatingEfficient for synthesizing 3-substituted indazoles, proceeds via single electron transfer. nih.gov
Metal-Free Ipso SubstitutionNone (uses arylhydrazone intermediate)Not specifiedConventional HeatingEliminates the need for copper or palladium catalysts, economically feasible. researchgate.net

Structural Characterization and Spectroscopic Analysis of 4 Methoxy 1h Indazole 5 Carbonitrile

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 4-Methoxy-1H-indazole-5-carbonitrile, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the indazole ring, the methoxy (B1213986) group protons, and the N-H proton of the pyrazole (B372694) ring. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, a characteristic feature of indazoles. bldpharm.comresearchgate.net The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. The methoxy group protons will appear as a sharp singlet, typically around 3.9 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group (-CN) is expected to resonate in the range of 115-120 ppm. The carbon atom of the methoxy group (-OCH₃) would appear around 55-60 ppm. nih.gov The aromatic carbons of the indazole ring will have chemical shifts in the typical aromatic region (110-150 ppm), with the carbon attached to the methoxy group showing a significant downfield shift due to the deshielding effect of the oxygen atom.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH (N1)> 10 (broad s)-
H3~8.1 (s)~135
H6~7.3 (d)~122
H7~7.6 (d)~115
OCH₃~3.9 (s)~56
C4-~150
C5-~105
C7a-~140
C3a-~125
CN-~118

Note: These are predicted values based on analogous compounds and are subject to experimental verification. Coupling constants (J values) for the aromatic protons would be crucial for definitive assignment.

Advanced NMR Techniques for Connectivity and Stereochemistry

To definitively establish the molecular structure, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of the protons within the benzene ring of the indazole core.

HSQC: This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon atoms that bear protons.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the position of the methoxy and nitrile substituents by observing correlations from the methoxy protons to the C4 carbon and from the aromatic protons to the nitrile carbon. uni.lu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₉H₇N₃O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) that corresponds to its exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the indazole scaffold. Common fragmentation pathways for indazoles involve the loss of small neutral molecules. For this compound, expected fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The nitrile group could also be involved in characteristic fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (-C≡N) stretching vibration. The C-O stretching of the methoxy group would be observed in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in the Raman spectrum. The aromatic ring vibrations would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). Surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the signal and study the molecule's interaction with metal surfaces. sigmaaldrich.com

Characteristic Vibrational Frequencies:

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3100-3300 (broad)3100-3300
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch (CH₃)2850-29502850-2950
C≡N Stretch2220-2260 (strong, sharp)2220-2260 (strong)
C=C Aromatic Stretch1450-16001450-1600
C-O Stretch (asymmetric)1200-1300Weak
C-O Stretch (symmetric)1000-1100Weak

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules. While a crystal structure for this compound is not available in the reviewed literature, the solid-state architecture of related indazole derivatives has been reported. ambeed.comresearchgate.net

Based on these related structures, it is expected that the indazole ring of this compound would be essentially planar. The methoxy group may lie in the plane of the benzene ring or be slightly twisted. In the crystal lattice, molecules are likely to be held together by intermolecular hydrogen bonds involving the N-H group of the pyrazole ring and potentially the nitrogen atom of the nitrile group or the oxygen atom of the methoxy group of an adjacent molecule. Pi-pi stacking interactions between the aromatic rings of neighboring molecules are also a common feature in the crystal packing of such planar heterocyclic systems. ambeed.com

Investigations into Tautomeric Forms and Equilibria of the Indazole Nucleus

The indazole ring system can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and therefore predominates in solution and in the solid state. bldpharm.com Theoretical calculations on various indazole derivatives have consistently shown the greater stability of the 1H-form. bldpharm.com

In the case of this compound, the 1H-tautomer is expected to be the major, if not exclusive, form present under normal conditions. The presence of the methoxy and nitrile substituents is not expected to significantly shift this equilibrium in favor of the 2H-tautomer. The study of the tautomeric equilibrium can be performed using variable-temperature NMR spectroscopy. In such an experiment, if a dynamic equilibrium exists, changes in the chemical shifts and the potential coalescence of signals for the two tautomers would be observed as the temperature is varied. However, given the established stability of the 1H-indazole scaffold, it is likely that only the signals for the 1H-tautomer would be observed.

Computational and Theoretical Studies on 4 Methoxy 1h Indazole 5 Carbonitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. For 4-Methoxy-1H-indazole-5-carbonitrile, these methods can elucidate its stability, reactivity, and the nature of its chemical bonds. Density Functional Theory (DFT) is a common and effective method for these investigations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A low HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance, which is critical for predicting its behavior in chemical reactions.

Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific published data is not available.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Table 1: Hypothetical Frontier Molecular Orbital energies for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis can quantify the delocalization of electron density, which is particularly useful for understanding resonance and hyperconjugation effects.

For this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the extent of electron delocalization across the indazole ring system and its substituents. This information is vital for a deeper understanding of the molecule's stability and electronic properties.

Computational methods can accurately predict the enthalpy of formation and other thermochemical properties such as entropy and heat capacity. These calculations are typically performed using methods like Gaussian-n theory or complete basis set (CBS) methods. The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states.

Knowledge of these properties for this compound would be essential for understanding its thermodynamic stability and for predicting the energetics of reactions in which it participates.

Illustrative Thermochemical Data for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific published data is not available.)

Thermochemical PropertyCalculated Value
Enthalpy of Formation (ΔHf°)150.2 kJ/mol
Entropy (S°)380.5 J/(mol·K)
Heat Capacity (Cv)145.3 J/(mol·K)
Table 2: Hypothetical thermochemical properties for this compound.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., a solvent).

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might change its shape to interact with other molecules, such as biological receptors.

In Silico Approaches for Predicting Molecular Interactions and Binding Modes

In silico methods, such as molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) might bind to a larger molecule, typically a protein receptor. These methods use scoring functions to estimate the binding affinity and to identify the most likely binding pose of the ligand in the receptor's active site.

If this compound were being investigated as a potential therapeutic agent, molecular docking studies would be crucial for predicting its interactions with a target protein. These studies would provide valuable information about the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods can play a significant role in deriving these relationships by building quantitative structure-activity relationship (QSAR) models. These models correlate the chemical properties of a series of compounds with their observed biological activities.

For a series of analogs of this compound, QSAR studies could identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for a particular biological activity. This knowledge would then guide the design of new, more potent compounds.

Chemical Reactivity and Derivatization of 4 Methoxy 1h Indazole 5 Carbonitrile

Transformations Involving the Carbonitrile Moiety

The carbonitrile group at the C5 position of the indazole ring is a valuable functional handle that can be converted into several other important chemical entities.

Hydrolysis to Carboxylic Acid: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-1H-indazole-5-carboxylic acid. Acid-catalyzed hydrolysis is typically performed by heating the nitrile with a dilute acid like hydrochloric acid. acs.orgresearchgate.netmasterorganicchemistry.com The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. researchgate.net Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide, initially produces the carboxylate salt, which upon acidification, yields the corresponding carboxylic acid. acs.orgresearchgate.net

Reduction to Amine: The carbonitrile group can be reduced to a primary amine, yielding 5-(aminomethyl)-4-methoxy-1H-indazole. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like diisopropylaminoborane (B2863991) can also effectively reduce nitriles to primary amines. acs.orgnih.gov The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Formation of Tetrazoles: The carbonitrile group can undergo a [3+2] cycloaddition reaction with azides to form a tetrazole ring. nih.govyoutube.com This reaction is a powerful method for creating bioisosteres of carboxylic acids. commonorganicchemistry.combeilstein-journals.org The reaction is often catalyzed by Lewis acids such as zinc salts, and can be carried out in various solvents, including water. researchgate.netrsc.org The product of this reaction would be 5-(1H-tetrazol-5-yl)-4-methoxy-1H-indazole.

Table 1: Transformations of the Carbonitrile Moiety
TransformationProductTypical Reagents and ConditionsReference
Hydrolysis4-Methoxy-1H-indazole-5-carboxylic acidHCl (aq), heat or NaOH (aq), heat, then H₃O⁺ acs.orgresearchgate.net
Reduction5-(Aminomethyl)-4-methoxy-1H-indazoleH₂, Raney Ni or Pd/C; LiAlH₄; BH₃ complexes researchgate.netacs.orgnih.gov
Tetrazole Formation5-(1H-Tetrazol-5-yl)-4-methoxy-1H-indazoleNaN₃, Lewis Acid (e.g., ZnBr₂), heat nih.govyoutube.comrsc.org

Reactions at the Methoxy (B1213986) Group

The methoxy group at the C4 position is relatively stable but can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization.

Demethylation: The most common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃). chem-station.comnih.govcommonorganicchemistry.com The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Other reagents that can be used for demethylation include strong protic acids like HBr or reagents like AlCl₃. commonorganicchemistry.comchem-station.com The product of this reaction is 4-hydroxy-1H-indazole-5-carbonitrile.

Table 2: Reactions at the Methoxy Group
TransformationProductTypical Reagents and ConditionsReference
Demethylation4-Hydroxy-1H-indazole-5-carbonitrileBBr₃, CH₂Cl₂; HBr, heat; AlCl₃ commonorganicchemistry.comchem-station.comnih.govcommonorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

The indazole ring itself can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indazole ring is generally susceptible to electrophilic attack. The methoxy group at C4 is a strong activating group and an ortho-, para-director, while the fused pyrazole (B372694) ring and the carbonitrile at C5 are deactivating. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the methoxy group. The most likely position for electrophilic attack would be the C7 position, which is para to the methoxy group and not sterically hindered. Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on the indazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. libretexts.orgyoutube.comyoutube.com In the case of 4-methoxy-1H-indazole-5-carbonitrile, the carbonitrile group is electron-withdrawing, which could facilitate nucleophilic attack. If a suitable leaving group were present on the benzene ring, for example, a halogen at C6 or C7, it could potentially be displaced by a nucleophile. The reaction proceeds via a Meisenheimer complex, which is an anionic intermediate. youtube.comyoutube.com

Table 3: Aromatic Substitution Reactions
Reaction TypeExpected Reactivity and RegioselectivityPotential ProductsReference
Electrophilic SubstitutionActivated by the C4-methoxy group, directed primarily to C7.7-Nitro-4-methoxy-1H-indazole-5-carbonitrile wikipedia.orglibretexts.org
Nucleophilic SubstitutionRequires a leaving group on the benzene ring; activated by the C5-carbonitrile.Dependent on the position of the leaving group. libretexts.orgyoutube.comyoutube.com

Cycloaddition and Condensation Reactions with the Indazole Scaffold

The indazole ring system can participate in cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.

Cycloaddition Reactions: Indazoles can act as dienes in Diels-Alder reactions, although this is not a common transformation. wikipedia.orgorganic-chemistry.org More prevalent are [3+2] cycloaddition reactions, as seen in the formation of tetrazoles from the nitrile group. The pyrazole part of the indazole can also potentially react with dienophiles in certain contexts. For instance, inverse-electron-demand Diels-Alder reactions of aza-indazoles have been reported. thieme-connect.com

Condensation Reactions: If the carbonitrile group is first hydrolyzed to a carboxylic acid and then reduced to an aldehyde (4-methoxy-1H-indazole-5-carboxaldehyde), this aldehyde can undergo condensation reactions with active methylene (B1212753) compounds. sigmaaldrich.com For example, Knoevenagel condensation with malononitrile (B47326) would yield (E)-2-(4-methoxy-1H-indazol-5-yl)methylene)malononitrile. researchgate.net Similarly, condensation with other active methylene compounds can provide a variety of α,β-unsaturated derivatives, which are valuable intermediates for the synthesis of more complex molecules.

Table 4: Cycloaddition and Condensation Reactions
Reaction TypeReactantProduct TypeReference
Diels-Alder ReactionIndazole as dieneCycloadduct wikipedia.orgorganic-chemistry.orgthieme-connect.com
Condensation Reaction4-Methoxy-1H-indazole-5-carboxaldehyde and an active methylene compoundα,β-Unsaturated derivative sigmaaldrich.comresearchgate.net

Academic and Research Applications of 4 Methoxy 1h Indazole 5 Carbonitrile

Role as a Privileged Scaffold in Medicinal Chemistry Research

The indazole nucleus is a cornerstone in drug discovery, with numerous derivatives synthesized and investigated for a wide array of therapeutic applications. nih.govaalto.finih.gov Its structural rigidity and ability to participate in various molecular interactions, such as hydrogen bonding and pi-stacking, make it an ideal scaffold for designing targeted inhibitors. The 1H-indazole tautomer is generally more thermodynamically stable and is a common feature in many clinically relevant compounds. nih.gov The versatility of the indazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

The indazole scaffold has been extensively utilized in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.com

JNK (c-Jun N-terminal Kinase): Derivatives of the indazole scaffold have been developed as potent inhibitors of JNK, particularly the JNK3 isoform, which is implicated in neurodegenerative diseases. nih.govnih.gov For instance, a series of 1-aryl-1H-indazoles showed promise as JNK3 inhibitors with selectivity over other JNK isoforms. researchgate.net While specific derivatives of 4-methoxy-1H-indazole-5-carbonitrile for JNK inhibition are not extensively documented in the reviewed literature, the general applicability of the indazole core is well-established.

CDK2 (Cyclin-Dependent Kinase 2): The indazole scaffold is a key feature in some CDK2 inhibitors. researchgate.net CDK2 is a critical regulator of the cell cycle, and its inhibition is a target for cancer therapy. researchgate.net Tetrahydroindazole derivatives have been identified as inhibitors of the CDK2/cyclin A complex. researchgate.netnih.gov For example, certain (4-pyrazolyl)-2-aminopyrimidines have been developed as highly potent and selective CDK2 inhibitors. researchgate.net

FGFR (Fibroblast Growth Factor Receptor): Several indazole-based compounds have been designed as inhibitors of FGFR, a tyrosine kinase involved in cell proliferation and migration, and a target in cancer therapy. nih.govturkjps.orgrsc.org Notably, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been evaluated as potent FGFR inhibitors. turkjps.org One such derivative demonstrated significant inhibitory activity against FGFR1. rsc.org

VEGFR (Vascular Endothelial Growth Factor Receptor): The indazole moiety is a key component of several VEGFR inhibitors, which are crucial in cancer treatment due to their anti-angiogenic properties. researchgate.netresearchgate.net Pazopanib, a potent VEGFR inhibitor, features a dimethyl-indazole core. researchgate.net The design of novel pyrimidine-5-carbonitrile derivatives bearing indazole-like structures has also been explored for VEGFR-2 inhibition. jmchemsci.com

COX-2 (Cyclooxygenase-2): Indazole derivatives have shown potential as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.net Studies have shown that certain indazole compounds can inhibit COX-2 in a concentration-dependent manner. researchgate.net While direct synthesis from this compound for this purpose is not detailed, related structures like pyrimidine-5-carbonitriles have been investigated as COX-2 inhibitors. nih.govnih.gov

Table 1: Examples of Indazole-Based Kinase Inhibitors

Compound Class Target Kinase Example Compound/Derivative Reported Activity (IC₅₀)
1-Aryl-1H-indazoles JNK3 5r Double-digit nanomolar range
Tetrahydroindazoles CDK2/cyclin A Analogue 53 2- to 10-fold improved inhibition vs. hit compound
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles FGFR1 Compound 101 69.1 ± 19.8 nM
N(4)-(2,3-dimethyl-2H-indazol-6-yl)-N(4)-methyl-N(2)-(4-methyl-3-sulfonamidophenyl)-2,4-pyrimidinediamine VEGFR Pazopanib Potent pan-VEGFR inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunoregulatory enzyme that is a target in cancer immunotherapy. nih.govnih.gov The development of IDO1 inhibitors is an active area of research. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme TDO. turkjps.org One of these compounds, compound 35, displayed potent IDO1 inhibition with an IC₅₀ value of 0.74 μM in an enzymatic assay and also inhibited IDO1 expression in HeLa cells. turkjps.org This highlights the potential of the indazole scaffold in creating effective enzyme modulators for cancer treatment.

CCR4 (C-C Chemokine Receptor 4): CCR4 is a chemokine receptor implicated in allergic inflammation and cancer, making it an attractive therapeutic target. nih.govnih.gov Several small molecule antagonists of CCR4 have been identified, some of which feature heterocyclic scaffolds. nih.gov While direct derivatives of this compound as CCR4 antagonists are not explicitly detailed, the broader class of heterocyclic compounds has shown promise. For example, a potent and selective CCR4 antagonist, compound 22, has been identified with an IC₅₀ of 0.02 μM.

β3-AR (β3-Adrenergic Receptor): Agonists of the β3-adrenergic receptor are of interest for the treatment of conditions like overactive bladder. Research in this area has led to the development of potent and selective β3-AR agonists. For instance, compounds containing a 1,2,3-triazole-substituted benzenesulfonamide (B165840) have been found to be potent human β3-adrenergic receptor agonists. One such analog demonstrated an EC₅₀ of 3.1 nM with high selectivity. The applicability of the this compound scaffold in this context remains an area for potential exploration.

The indazole scaffold is associated with significant anti-inflammatory properties. researchgate.net In vitro studies have demonstrated that indazole derivatives can exert their effects through multiple mechanisms. One key mechanism is the inhibition of the COX-2 enzyme, as previously mentioned. researchgate.net Additionally, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net They also exhibit free radical scavenging activity, which can further contribute to their anti-inflammatory effects. researchgate.net For example, a study on various indazole derivatives showed a concentration-dependent inhibition of these inflammatory mediators. researchgate.net Another study on 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid with a different core structure but featuring a methoxy (B1213986) group, also demonstrated inhibition of nitric oxide (NO) production and TNF-α release in macrophages.

Derivatives of indazole and related heterocyclic compounds have been evaluated for their antimicrobial properties. rsc.org Studies have shown that certain pyrazoline derivatives, which share a similar five-membered nitrogen-containing ring with indazoles, exhibit activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. rsc.org The antimicrobial effect can be influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of a methoxy group has been shown to enhance antibacterial activity in some pyrazoline derivatives. rsc.org While specific mechanistic studies on this compound derivatives are limited in the reviewed literature, the general findings for related structures suggest that this scaffold could be a promising starting point for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Indazole-Related Derivatives

Compound Class Microorganism Reported Activity
Pyrazoline Derivatives Staphylococcus aureus MIC values ranging from 32-512 µg/mL
Pyrazoline Derivatives Enterococcus faecalis MIC values ranging from 32-512 µg/mL
Coumarin Derivatives Escherichia coli Inhibition zone of 15-22 mm

The indazole scaffold is a prominent feature in many anticancer agents due to its ability to serve as a template for inhibitors of various molecular targets crucial for cancer cell growth and survival. One of the key pathways targeted by indazole derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers. A series of 3-amino-1H-indazole derivatives were synthesized and shown to have broad-spectrum antiproliferative activity against several cancer cell lines, with one compound, W24, exhibiting IC₅₀ values in the low micromolar range. Mechanistic studies revealed that this compound inhibited DNA synthesis, induced cell cycle arrest at the G2/M phase, and promoted apoptosis. Furthermore, it was found to inhibit cancer cell migration and invasion by affecting the epithelial-mesenchymal transition (EMT) pathway. This demonstrates the potential of the indazole scaffold, and by extension, derivatives of this compound, in the development of multi-targeted anticancer therapies.

Utilization as a Chemical Building Block in Organic Synthesis

The reactivity of this compound is primarily centered around its nitrile group, the N-H of the pyrazole (B372694) ring, and to a lesser extent, the methoxy group. These functional groups offer multiple avenues for the synthesis of more complex molecules.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Methoxy-1H-indazole-5-carboxylic acid. This carboxylic acid derivative can then participate in standard coupling reactions to form amides or esters. Alternatively, the nitrile group can be partially hydrolyzed to the amide, 4-Methoxy-1H-indazole-5-carboxamide, which is a common functional group in many pharmaceutical compounds. Furthermore, reduction of the nitrile group, for example using lithium aluminum hydride or catalytic hydrogenation, would afford the corresponding aminomethyl derivative, (4-Methoxy-1H-indazol-5-yl)methanamine. This primary amine can serve as a nucleophile in various carbon-nitrogen bond-forming reactions.

The indazole nitrogen atom (N1) can be readily alkylated or arylated to introduce a wide range of substituents. This N-functionalization is a common strategy in the synthesis of indazole-based drug candidates to modulate their pharmacological properties. For example, reaction with an alkyl halide in the presence of a base would yield N1-alkylated derivatives.

The methoxy group on the benzene (B151609) ring is generally stable but can be cleaved under harsh conditions to provide the corresponding phenol, 4-hydroxy-1H-indazole-5-carbonitrile. This phenolic hydroxyl group can then be used for further derivatization, such as ether or ester formation.

The following table summarizes the potential synthetic transformations of this compound and the resulting products.

Starting MaterialReagents and ConditionsProduct
This compound1. H₂SO₄, H₂O, heat2. Neutralization4-Methoxy-1H-indazole-5-carboxylic acid
This compoundH₂O₂, base4-Methoxy-1H-indazole-5-carboxamide
This compound1. LiAlH₄, THF2. H₂O(4-Methoxy-1H-indazol-5-yl)methanamine
This compoundRX, base (e.g., K₂CO₃)1-Alkyl-4-methoxy-1H-indazole-5-carbonitrile
This compoundBBr₃, CH₂Cl₂4-Hydroxy-1H-indazole-5-carbonitrile

These transformations highlight the potential of this compound as a versatile scaffold for the synthesis of a diverse library of indazole derivatives for various research applications, particularly in the discovery of new therapeutic agents.

Potential Applications in Materials Science Research as a Building Block

The unique photophysical and electronic properties of the indazole ring system make it an attractive candidate for applications in materials science. While specific research on this compound in this field is not extensively documented, its structural features suggest several potential avenues for exploration.

Indazole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the ring. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group in this compound could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key characteristic for the design of fluorescent probes and sensors. Further functionalization of the nitrile or the N-H group could be used to create materials that are sensitive to specific analytes or environmental conditions.

The indazole moiety can also act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the pyrazole ring and the nitrile group of this compound could potentially chelate to metal centers. By carefully selecting the metal ions and the synthetic conditions, it may be possible to construct porous materials with applications in gas storage, separation, or catalysis.

Furthermore, the aromatic and electron-rich nature of the indazole core suggests its potential use in the development of organic electronic materials. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to modify the molecule at multiple positions would allow for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, to optimize the performance of such devices.

The table below outlines the potential applications of this compound as a building block in materials science.

Potential Application AreaRationalePotential Derivative Type
Fluorescent MaterialsIndazole core with donor-acceptor substituents can lead to fluorescence and ICT.Functionalized indazoles for fluorescent probes and sensors.
Metal-Organic Frameworks (MOFs)Nitrogen atoms can act as coordination sites for metal ions.Indazole-based linkers for porous materials.
Organic ElectronicsAromatic, electron-rich core can be incorporated into electronic materials.Indazole-containing polymers or small molecules for OLEDs, OPVs, and OFETs.

Emerging Research Directions and Future Perspectives for 4 Methoxy 1h Indazole 5 Carbonitrile

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted indazoles like 4-Methoxy-1H-indazole-5-carbonitrile can be challenging. However, recent advances in synthetic organic chemistry offer several promising routes. Traditional methods for constructing the indazole core often involve the cyclization of appropriately substituted hydrazones or diazotization of anilines. nih.govnih.gov More contemporary approaches, such as transition-metal-catalyzed C-H activation and annulation reactions, are being explored to provide more direct and efficient access to these scaffolds.

One potential strategy for the synthesis of this compound could involve a domino reaction sequence starting from a readily available substituted benzene (B151609) derivative. For instance, a 2-fluoro-5-methoxybenzonitrile (B165117) could undergo a nucleophilic aromatic substitution (SNAr) reaction with hydrazine (B178648), followed by cyclization to form the indazole ring. nih.gov Another viable route could be the palladium-catalyzed coupling of a protected hydrazine with a suitably substituted aryl halide, followed by an intramolecular cyclization.

Synthetic StrategyKey Starting MaterialsPotential Advantages
SNAr and Cyclization2-fluoro-5-methoxybenzonitrile, HydrazineReadily available starting materials, well-established reaction mechanism. nih.gov
Palladium-Catalyzed CouplingSubstituted aryl halide, Protected hydrazineBroad substrate scope, potential for high regioselectivity.
Domino ReactionsSubstituted benzene derivativesImproved efficiency, reduced waste, and fewer purification steps. nih.gov

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its application in drug design and materials science. Advanced spectroscopic techniques, including multi-nuclear Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable for its characterization. While specific data for this compound is not widely published, data from analogous structures like 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide can provide valuable insights. nih.gov For instance, the 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons and the methoxy (B1213986) group, with their chemical shifts influenced by the electron-withdrawing nitrile group.

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in complementing experimental data. nih.gov DFT calculations can predict molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and spectroscopic parameters. This information is crucial for understanding the reactivity of the molecule and for designing derivatives with specific properties. For example, the calculated electrostatic potential map can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, guiding the design of synthetic strategies.

Table of Expected Spectroscopic Data (Hypothetical, based on related structures)

TechniqueExpected Observations
1H NMRSignals for aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
13C NMRResonances for the carbon atoms of the indazole ring, the nitrile carbon, and the methoxy carbon.
IR SpectroscopyCharacteristic absorption bands for the N-H stretch, C≡N stretch, C-O stretch, and aromatic C-H and C=C stretches.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound.

Design of Next-Generation Indazole Derivatives with Enhanced Selectivity

The this compound core is an excellent starting point for the design of next-generation indazole derivatives with enhanced biological selectivity. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a diverse range of chemical handles for further modification. Structure-based drug design and fragment-based approaches are powerful strategies for developing potent and selective inhibitors of various biological targets, such as protein kinases. nih.gov

By leveraging computational docking and molecular dynamics simulations, researchers can predict the binding modes of indazole derivatives to the active sites of target proteins. This allows for the rational design of modifications to the this compound scaffold that can enhance binding affinity and selectivity. For example, the introduction of specific substituents at the N1 or C3 positions of the indazole ring can create favorable interactions with amino acid residues in the target protein, leading to improved potency and a better selectivity profile against off-target proteins. The development of derivatives with high selectivity is crucial for minimizing side effects and improving the therapeutic index of potential drug candidates.

Interdisciplinary Research Endeavors in Chemical Biology

The unique properties of this compound make it a promising candidate for interdisciplinary research in chemical biology. Chemical biology aims to use chemical tools and techniques to study and manipulate biological systems. Indazole derivatives have already shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov

One exciting avenue of research is the development of chemical probes based on the this compound scaffold. These probes, which can be fluorescently labeled or tagged with biotin, can be used to visualize and identify the cellular targets of indazole-based compounds. This information is invaluable for elucidating the mechanism of action of these compounds and for identifying new therapeutic targets.

Furthermore, the integration of this compound into combinatorial libraries can accelerate the discovery of new bioactive molecules. High-throughput screening of these libraries against a panel of biological targets can rapidly identify lead compounds for further optimization. The collaboration between synthetic chemists, biologists, and computational scientists is essential for the success of these interdisciplinary endeavors, which hold the key to unlocking the full therapeutic potential of this promising indazole derivative.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-1H-indazole-5-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted indazole precursors. For example, condensation reactions using malononitrile or ethoxymethylenemalononitrile under reflux in ethanol or THF can introduce the nitrile group ( ). Optimization includes:
  • Catalyst selection : Base catalysts (e.g., KOH) improve yields in cyclization steps.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reflux at 80–100°C ensures complete reaction without decomposition.
    Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons, and nitrile carbon (δ ~115 ppm) ().
  • IR : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups.
  • Crystallography : Single-crystal X-ray diffraction using SHELX software () resolves bond lengths and angles. Data collection requires high-resolution crystals (slow evaporation from DMSO/EtOH).

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine powders ().
  • Waste disposal : Neutralize nitrile-containing waste with alkaline hydrolysis (NaOH/EtOH) before disposal.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do different DFT functionals affect accuracy?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Becke’s exact-exchange functionals ( ) improve thermochemical accuracy (average error <3 kcal/mol). Validate results against experimental UV-Vis spectra and compare with post-Hartree-Fock methods (MP2) for charge distribution analysis.

Q. How can discrepancies in experimental data (e.g., spectroscopic vs. computational results) be systematically analyzed and resolved?

  • Methodological Answer :
  • Error Source Identification : Check solvent effects in NMR/IR (DMSO vs. gas-phase DFT) and crystal packing distortions in XRD.
  • Iterative Refinement : Adjust computational parameters (e.g., solvent model in DFT) and repeat experiments under controlled humidity/temperature ().
  • Cross-Validation : Use multiple techniques (e.g., compare XRD bond lengths with DFT-optimized geometries).

Q. What strategies are effective in designing derivatives of this compound to enhance pharmacological properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the nitrile with a carboxylic acid (-COOH) or amide (-CONH₂) to improve solubility ().
  • Substituent Addition : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to modulate electron density for target binding ().
  • SAR Studies : Test derivatives in enzymatic assays (e.g., kinase inhibition) and correlate substituent effects with IC₅₀ values ().

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (cell lines, incubation time) to minimize variability ().
  • Molecular Docking : Compare binding modes in target proteins (e.g., kinases) to explain potency differences ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1H-indazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1H-indazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.